3-bromo-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
3-bromo-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with a bromo group, an ethyl group, and a boronate ester. Compounds containing boronate esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: Starting from appropriate precursors, the pyrazole ring is formed through cyclization reactions.
Bromination: The pyrazole ring is then brominated using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Boronate Ester Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group.
Reduction: Reduction reactions may target the bromo group or the pyrazole ring.
Substitution: The bromo group can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Products may include boronic acids or boronic esters.
Reduction: Reduced forms of the pyrazole or dehalogenated products.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Ligand Synthesis: Utilized in the synthesis of ligands for catalysis.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of probes for biological studies.
Industry
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In cross-coupling reactions, the boronate ester group participates in the formation of carbon-carbon bonds through a palladium-catalyzed mechanism. The molecular targets and pathways involved would vary based on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-ethyl-5-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a boronate ester.
1-ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but with a methyl group instead of a bromo group.
Uniqueness
The presence of both a bromo group and a boronate ester in 3-bromo-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole makes it particularly versatile for various synthetic applications, especially in cross-coupling reactions.
Properties
Molecular Formula |
C11H18BBrN2O2 |
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Molecular Weight |
300.99 g/mol |
IUPAC Name |
3-bromo-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C11H18BBrN2O2/c1-6-15-8(7-9(13)14-15)12-16-10(2,3)11(4,5)17-12/h7H,6H2,1-5H3 |
InChI Key |
KCYFDHUKFIQZKG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2CC)Br |
Origin of Product |
United States |
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